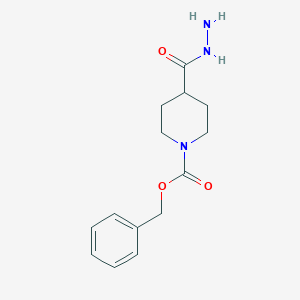

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZPTXPFMSBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593597 | |

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-80-9 | |

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

This guide provides a comprehensive and technically detailed protocol for the synthesis of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, a crucial building block in contemporary drug discovery and development. The synthesis is presented in two key stages, beginning with the preparation of the intermediate, Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate, followed by its conversion to the final carbohydrazide. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering not just a methodology, but also the scientific rationale behind the procedural choices.

Introduction: The Significance of a Versatile Scaffold

This compound, also known as 1-(Benzyloxycarbonyl)piperidine-4-carbohydrazide, is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine core is a prevalent motif in a vast array of pharmaceuticals, and the presence of the Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations. The hydrazide functional group at the 4-position serves as a versatile handle for the construction of more complex molecules, such as pyrazoles, oxadiazoles, and other heterocyclic systems, which are often sought after for their diverse biological activities. This guide aims to provide a reliable and reproducible protocol for the synthesis of this valuable intermediate.

Overall Synthesis Workflow

The synthesis of this compound is a two-step process commencing from readily available starting materials. The first step involves the protection of the piperidine nitrogen and esterification of the carboxylic acid, followed by the conversion of the resulting ester to the desired carbohydrazide.

[Piperidine-4-carboxylic acid] + [Benzyl Chloroformate] --(NaHCO3, THF/H2O)--> [1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid] --(SOCl2, Ethanol)--> [Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate]

[Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate] + [Hydrazine Hydrate] --(Ethanol, Reflux)--> [this compound]

Physicochemical properties of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Abstract

This compound is a bifunctional molecule incorporating a protected piperidine core, a versatile benzyl carbamate group, and a reactive hydrazinecarbonyl (hydrazide) moiety. This unique combination of structural features makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of complex scaffolds, linkers in antibody-drug conjugates (ADCs), and novel heterocyclic systems. Understanding its core physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting the characteristics of its downstream derivatives. This guide provides a comprehensive overview of these properties, blending theoretical predictions with detailed, field-proven experimental protocols for their empirical determination. We delve into the causality behind experimental design, ensuring each protocol is a self-validating system for generating robust and reliable data.

Molecular Identity and Structural Attributes

The N-benzyl piperidine motif is a common structural feature in drug discovery, valued for its three-dimensionality and ability to engage in cation-π interactions with biological targets.[1] The hydrazide functional group is a potent nucleophile and a key precursor for forming hydrazones and various heterocyclic rings. The benzyl carbamate (Cbz or Z) group serves as a stable, yet readily cleavable, protecting group for the piperidine nitrogen.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₉N₃O₃ |

| Molecular Weight | 277.32 g/mol |

| Canonical SMILES | C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 |

| InChI Key | FBOZPSWUKISYOY-UHFFFAOYSA-N |

| CAS Number | Not broadly indexed; structural analogs are available. |

(Note: Physicochemical properties in subsequent sections are based on structural analysis and established methodologies for compounds of this class.)

Core Physicochemical Properties: A Predictive Overview

The interplay between the lipophilic benzyl group and the polar hydrazide and carbamate functions dictates the compound's overall physicochemical profile. A balance of these properties is critical for achieving desired solubility, permeability, and metabolic stability in derivative compounds.

Table 2: Predicted and Key Physicochemical Properties

| Property | Predicted Value / Key Consideration | Importance in Drug Discovery |

| Aqueous Solubility | Low to Moderate | Affects bioassay reliability, formulation, and bioavailability.[2] |

| Lipophilicity (cLogP) | ~1.5 - 2.5 | Influences permeability, metabolic clearance, and target binding.[3][4] |

| pKa | Basic (Piperidine N, post-deprotection), Weakly Basic (Hydrazide) | Governs solubility and ionization state at physiological pH. |

| Chemical Stability | Susceptible to hydrolysis and oxidation | Determines shelf-life and potential degradation pathways.[5][6] |

Experimental Determination of Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical parameters, directly impacting the reliability of in vitro biological assays and influencing oral bioavailability.[7][8] Low solubility can lead to underestimated potency and unpredictable in vivo results.[7] We will describe two standard methodologies: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, gold-standard thermodynamic assay for lead optimization.[2][7]

Causality in Method Selection: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This method is rapid and mimics the conditions of many high-throughput screening (HTS) assays where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[7][9] It measures the concentration at which a compound precipitates from a supersaturated solution and is invaluable for early-stage compound flagging and SAR exploration.[2]

-

Thermodynamic Solubility: This is the "true" solubility, representing the saturation concentration of a compound in a solvent at equilibrium.[8][10] It is determined using the solid, crystalline form of the compound and requires longer incubation times to reach equilibrium.[10][11] This measurement is critical for late-stage lead optimization, pre-formulation, and understanding potential absorption limitations.[8]

Diagram: Solubility Determination Workflow

Caption: Workflow for Kinetic vs. Thermodynamic Solubility.

Protocol: Kinetic Solubility via Nephelometry

This protocol is adapted from high-throughput methodologies used in drug discovery.[2][12]

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

-

Plate Setup:

-

Into a clear 96-well microplate, dispense 98 µL of the aqueous buffer into each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the first column of wells (final concentration 200 µM, 2% DMSO). Mix thoroughly.

-

Perform a serial 1:2 dilution across the plate by transferring 50 µL from one column to the next.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking. The fixed incubation time is a defining characteristic of kinetic assays.[7]

-

-

Measurement:

-

Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

-

-

Data Analysis:

-

Plot the nephelometric signal against the compound concentration. The concentration at which the signal begins to rise sharply above the background is determined as the kinetic solubility.

-

Experimental Determination of Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[13] The octanol-water partition coefficient (LogP) is the standard measure.[3][13] A LogP value between 1 and 3 is often considered a good starting point for orally bioavailable drugs.

Causality in Method Selection: The Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its directness and accuracy when performed correctly.[13][14] It involves directly measuring the concentration of the solute in both the aqueous and organic phases after they have reached equilibrium. While more time-consuming than chromatographic methods, its results are highly reliable and serve as a benchmark.[3]

Diagram: Shake-Flask LogP Determination

Caption: Step-by-step workflow for the Shake-Flask LogP method.

Protocol: Shake-Flask LogP Determination

-

Solvent Preparation (Critical Step):

-

Combine equal volumes of n-octanol and the relevant aqueous buffer (e.g., PBS pH 7.4) in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely. This step is crucial to prevent volume changes during the actual experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

In a glass vial, add a volume of the stock solution to a known volume of the pre-saturated aqueous buffer to create the two-phase system. The initial concentration should be below the compound's solubility limit in either phase.

-

-

Equilibration:

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure a clean and complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from the top (n-octanol) and bottom (aqueous) layers.

-

Prepare a standard curve for the compound in each phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS/MS for higher sensitivity.

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

-

LogP = log₁₀(P).

-

Assessment of Chemical Stability

Stability testing is a regulatory requirement that determines the shelf-life of a drug substance by evaluating how its quality changes over time under the influence of environmental factors like temperature, humidity, and light.[15][16][17] For discovery compounds, forced degradation (or stress testing) studies are performed to rapidly identify likely degradation pathways and inform the development of stability-indicating analytical methods.[5][17]

Protocol: Forced Degradation Study

This protocol subjects the compound to conditions more severe than accelerated stability testing to identify potential liabilities.[5][17]

-

Stock Solution Preparation:

-

Prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

-

Stress Conditions: (Run each condition in parallel with a control sample stored at 4°C in the dark).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to a calibrated light source as per ICH Q1B guidelines.[15]

-

-

Sample Analysis:

-

At the end of the incubation, neutralize the acidic and basic samples.

-

Analyze all samples (stressed and control) by a high-resolution analytical method, typically HPLC-UV or LC-MS.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of the parent compound remaining.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) in the mass spectrum. This provides crucial insights into the molecule's inherent liabilities (e.g., the hydrazide or carbamate may be susceptible to hydrolysis).

-

Conclusion

This compound is a compound with a balanced, yet complex, physicochemical profile. Its predicted moderate lipophilicity suggests the potential for good membrane permeability in its derivatives, while the presence of polar, hydrogen-bonding moieties like the hydrazide and carbamate groups will influence its solubility and interaction with biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the critical properties of this molecule and its analogs. By understanding and quantifying its solubility, lipophilicity, and stability, drug development professionals can make more informed decisions, accelerating the journey from a synthetic intermediate to a viable clinical candidate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Ferreira, L., & dos Santos, R. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

-

Li, D., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

-

Pacific BioLabs. What is Stability Testing?. [Link]

-

Wikipedia. Stability testing (pharmaceutical). [Link]

-

PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. [Link]

-

PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Vazquez-Cervantes, G., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. [Link]

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

PubChem. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. [Link]

-

ChemBK. 1-benzyl-4-piperidine carboxaldehyde. [Link]

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubChem. Benzyl 4-acetylpiperidine-1-carboxylate. [Link]

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]

- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

ChemicalRegister.com. Benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate (CAS No. 280111-50-4) Suppliers. [Link]

-

Georganics. Benzyl piperidine-4-carboxylate. [Link]

-

PubChem. Benzyl piperidine-1-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. evotec.com [evotec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. pacificbiolabs.com [pacificbiolabs.com]

- 16. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 17. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Benzyl 4-hydrazinylpiperidine-1-carboxylate and its Utility in Medicinal Chemistry

This guide provides a comprehensive technical overview of Benzyl 4-hydrazinylpiperidine-1-carboxylate, a versatile chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, properties, and, most importantly, its application as a scaffold in the synthesis of novel bioactive molecules.

Introduction and Nomenclature: Defining the Core Moiety

The nomenclature surrounding the target molecule requires careful consideration. The initial query, "Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate," suggests a hydrazide functional group. However, the most prominently documented and commercially available related compound is Benzyl 4-hydrazinylpiperidine-1-carboxylate , which exists primarily as its dihydrochloride salt. This guide will focus on the latter, as it represents the practical starting material for synthetic applications.

For clarity:

-

Benzyl 4-hydrazinylpiperidine-1-carboxylate refers to the free base form, where a hydrazine group (-NHNH₂) is attached to the 4-position of the piperidine ring.

-

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is the more stable, solid form of this compound, with the CAS Number 916831-70-4 .

The presence of the N-benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and the reactive hydrazine moiety makes this compound a valuable building block in constructing more complex molecular architectures, particularly in the realm of heterocyclic chemistry for drug discovery.

Synthesis and Purification: A Validated Protocol

The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is typically achieved through the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. This common strategy in organic synthesis allows for the selective unmasking of the reactive hydrazine group under acidic conditions.

Experimental Protocol: Synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

-

Step 1: Starting Material: The synthesis commences with Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS No: 280111-50-4).

-

Step 2: Deprotection: A solution of the Boc-protected precursor (e.g., 174 g, 0.5 mol) is dissolved in a 50% solution of methanol and 4N hydrochloric acid in dioxane (2L).

-

Step 3: Reaction: The mixture is stirred at ambient temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation: Following the completion of the reaction, the solvent is removed under reduced pressure (in vacuo).

-

Step 5: Purification: The resulting crude white solid is triturated with warm dichloromethane to afford the pure title compound as a white solid (e.g., 131 g, 96% yield)[1].

The causality behind this experimental choice lies in the acid-lability of the Boc protecting group, which is readily cleaved by the strong acidic conditions provided by HCl in dioxane, while the Cbz group remains intact. Dioxane is an excellent solvent for this reaction due to its miscibility with both aqueous and organic phases, facilitating a homogenous reaction mixture.

Diagram of the Synthetic Pathway

Caption: Synthesis of the target compound via Boc deprotection.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 916831-70-4 | [1] |

| Molecular Formula | C₁₃H₁₉N₃O₂·2HCl | [1] |

| Molecular Weight | 322.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Stability | Stable under normal conditions. May be air-sensitive. | [2][3] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. | [2][3] |

| Incompatible Materials | Strong oxidizing agents. | [2][3] |

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Development

The synthetic utility of Benzyl 4-hydrazinylpiperidine-1-carboxylate stems from the nucleophilic nature of the hydrazine moiety. This functional group is a versatile handle for introducing the N-Cbz-4-piperidinyl scaffold into larger molecules, a common structural motif in medicinal chemistry.

Core Application: Synthesis of Hydrazones

A primary application of this intermediate is its reaction with aldehydes and ketones to form hydrazones. This condensation reaction is a robust and high-yielding transformation that is fundamental to the synthesis of a wide array of heterocyclic compounds and other bioactive molecules.

Diagram of Hydrazone Formation Workflow

Sources

Spectroscopic Characterization of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate: A Technical Guide

Introduction to Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

This compound (Molecular Formula: C₁₄H₁₉N₃O₃, Molecular Weight: 277.32 g/mol ) is a bifunctional molecule incorporating a piperidine core. The nitrogen of the piperidine ring is protected by a benzyl carbamate (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry due to its stability and selective removal by hydrogenolysis. The 4-position of the piperidine ring is functionalized with a hydrazide group (-CONHNH₂), a versatile synthon for the preparation of various heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent scaffolds in pharmacologically active molecules.

Accurate structural confirmation and purity assessment are paramount in drug discovery pipelines. Spectroscopic techniques are the cornerstone of this characterization. This guide provides the foundational knowledge for researchers to acquire, interpret, and validate the spectral data for this important intermediate.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are synthesized from spectral data of analogous structures, including N-Cbz protected piperidines and various hydrazide-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, ¹H and ¹³C NMR will provide definitive information on its structure.

Rationale for Experimental Choices: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. DMSO-d₆ is often preferred for compounds containing exchangeable protons (like -NH and -NH₂) as it can slow down the exchange rate, allowing for their observation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the benzyl group, the piperidine ring, and the hydrazide moiety.

-

Benzyl Group: The five aromatic protons of the phenyl ring will typically appear as a multiplet in the range of δ 7.30-7.40 ppm. The two benzylic protons (-CH₂-) will present as a sharp singlet around δ 5.15 ppm.

-

Piperidine Ring: The piperidine protons exist in a chair conformation, leading to distinct signals for axial and equatorial protons. The protons at C2 and C6, adjacent to the carbamate nitrogen, will be deshielded and are expected to appear as broad multiplets around δ 4.1-4.3 ppm (equatorial) and δ 2.8-3.0 ppm (axial). The protons at C3 and C5 will be further upfield, likely in the δ 1.4-1.9 ppm range. The proton at C4, attached to the carbon bearing the hydrazide group, will be a multiplet around δ 2.3-2.5 ppm.

-

Hydrazide Group: The -NH and -NH₂ protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, the -NH proton is expected to appear as a broad singlet around δ 9.0-9.5 ppm, while the -NH₂ protons may appear as a broad singlet around δ 4.2-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |

| Benzylic (-CH₂) | ~5.15 | Singlet | 2H |

| Piperidine H2, H6 (eq) | 4.1 - 4.3 | Multiplet | 2H |

| Piperidine H2, H6 (ax) | 2.8 - 3.0 | Multiplet | 2H |

| Piperidine H4 | 2.3 - 2.5 | Multiplet | 1H |

| Piperidine H3, H5 | 1.4 - 1.9 | Multiplet | 4H |

| Hydrazide (-CONH) | 9.0 - 9.5 | Broad Singlet | 1H |

| Hydrazide (-NH₂) | 4.2 - 4.5 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, showing a signal for each unique carbon atom.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carbamate carbonyl (-O-C=O) will be around δ 155 ppm, and the hydrazide carbonyl (-C=O) will be further downfield, around δ 172 ppm.

-

Aromatic & Benzylic Carbons: The aromatic carbons of the benzyl group will appear in the δ 127-137 ppm region. The benzylic carbon (-CH₂) will be found around δ 67 ppm.

-

Piperidine Carbons: The C2 and C6 carbons adjacent to the nitrogen will be around δ 44 ppm. The C4 carbon, substituted with the hydrazide group, is expected around δ 41 ppm. The C3 and C5 carbons will be the most shielded, appearing around δ 28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

| Hydrazide C=O | ~172 |

| Carbamate C=O | ~155 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | ~67 |

| Piperidine C2, C6 | ~44 |

| Piperidine C4 | ~41 |

| Piperidine C3, C5 | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for Experimental Choices: The KBr pellet method is a common and reliable technique for acquiring IR spectra of solid samples.[1][2] It involves mixing the sample with dry, spectroscopy-grade potassium bromide and pressing it into a transparent disk.[3][4] This minimizes scattering and allows for clear transmission of the IR beam.

The spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

-

N-H Stretching: The hydrazide group will show distinct N-H stretching vibrations. The -NH₂ group typically exhibits two bands (asymmetric and symmetric stretching) in the 3300-3400 cm⁻¹ region. The amide N-H stretch will appear around 3200-3300 cm⁻¹.[5][6]

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching (from the piperidine and benzylic CH₂) will be seen just below 3000 cm⁻¹.

-

C=O Stretching: Two strong carbonyl absorption bands will be prominent. The carbamate carbonyl (urethane) typically absorbs at a higher frequency, around 1690-1710 cm⁻¹. The amide I band of the hydrazide is expected at a lower frequency, around 1640-1660 cm⁻¹.[7]

-

N-H Bending: The N-H bending vibration (amide II band) of the hydrazide will be present around 1610-1640 cm⁻¹.[7]

-

C-O Stretching: The C-O stretching of the carbamate group will result in strong bands in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydrazide N-H | Asymmetric & Symmetric Stretch | 3300 - 3400 | Medium |

| Amide N-H | Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Carbamate C=O | Stretch | 1690 - 1710 | Strong |

| Hydrazide C=O | Amide I Stretch | 1640 - 1660 | Strong |

| Amide N-H | Amide II Bend | 1610 - 1640 | Medium-Strong |

| Carbamate C-O | Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the title compound.[8] It typically produces a protonated molecular ion [M+H]⁺, which helps to confirm the molecular weight. Direct infusion analysis allows for rapid screening without the need for chromatographic separation.[9][10]

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 278.1. Fragmentation of this ion (MS/MS) can provide further structural information.

-

Molecular Ion: The base peak in the full scan spectrum should correspond to [M+H]⁺ at m/z 278.1.

-

Key Fragmentation Pathways: A major fragmentation pathway is the cleavage of the benzylic C-O bond of the carbamate, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.[11] Another common fragmentation is the loss of the entire benzyloxycarbonyl group. Further fragmentation of the piperidine ring structure is also possible.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 278.1 | [M+H]⁺ (Protonated Molecule) |

| 174.1 | [M - C₇H₇O]⁺ |

| 143.1 | [M - C₈H₇O₂]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Data Acquisition

Protocol:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex or sonicate gently until the sample is fully dissolved.[12]

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[13]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue.

-

Data Acquisition: Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse angle, relaxation delay).

IR Data Acquisition (KBr Pellet Method)

Protocol:

-

Sample Preparation: In a clean, dry agate mortar, add 1-2 mg of the sample and 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr).[1]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[14]

-

Transfer a portion of the powder into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[1]

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

Protocol:

-

Sample Preparation: Prepare a stock solution of the sample in an LC/MS-grade solvent such as methanol or acetonitrile/water.

-

Dilute the stock solution to a final concentration of approximately 0.1 mg/mL. Non-volatile buffers or salts should be avoided.[8]

-

Data Acquisition: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

-

Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

If desired, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion (m/z 278.1) for collision-induced dissociation (CID) to obtain fragmentation data.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive analysis based on established chemical principles with detailed, standardized experimental protocols, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The provided tables of expected spectral data serve as a benchmark for comparison with experimentally obtained results, facilitating efficient and accurate data interpretation in the drug discovery and development process.

References

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog.

- Go up. (2023, July 24).

- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.

- MIT OpenCourseWare. 8.

- Organomation.

- Iowa State University. NMR Sample Preparation.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337.

- The Royal Society of Chemistry.

- Shimadzu. KBr Pellet Method.

- Mashima, M. (1963). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 36(2), 210-214.

- The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks.

- University of Wisconsin-Madison Biotechnology Center. Electrospray Direct Injection.

- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.

- National Center for Biotechnology Information. (2022, August 21). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. PubMed Central.

- The Royal Society of Chemistry.

- Macmillan Group, Princeton University.

- ResearchGate. IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2).

- Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides.

- AIP Publishing. (1951). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics.

- ResearchGate. Observed 13C Shielding and Deshielding Magnitude (ppm) in N-nitrosopiperidin-4-ones 1-4*.

- National Center for Biotechnology Information.

- ETH Zurich Research Collection. (2020). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Center for Biotechnology Information. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PubMed Central.

- National Center for Biotechnology Information. (2022, August 21). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. PubMed Central.

- National Center for Biotechnology Information. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central.

- Chemistry LibreTexts. (2023, August 29).

- Oregon St

- CORE.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

- eGyanKosh.

- ChemicalBook.

Sources

- 1. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 2. azom.com [azom.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. rsc.org [rsc.org]

- 8. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 9. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. organomation.com [organomation.com]

- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

An In-depth Technical Guide to the Purity Assessment of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Abstract

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a pivotal building block in contemporary drug discovery, serving as a key intermediate for synthesizing a range of pharmacologically active agents. Its molecular architecture, featuring a Cbz-protected piperidine core and a reactive hydrazinecarbonyl moiety, necessitates a stringent purity profile to ensure the safety, efficacy, and reproducibility of downstream synthetic operations and the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity assessment of this compound, detailing an orthogonal analytical strategy that combines chromatographic and spectroscopic techniques. We delve into the causality behind methodological choices, present detailed experimental protocols, and underscore the principles of a self-validating analytical workflow for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

The functional integrity of a synthetic intermediate like this compound is directly correlated with its chemical purity. Even trace impurities can have profound consequences, leading to undesirable side reactions, compromised yields, and the generation of difficult-to-remove, structurally related by-products in subsequent synthetic steps. For drug development professionals, ensuring high purity is not merely a matter of quality control but a foundational requirement for regulatory compliance and clinical success. This document outlines a multi-faceted approach to confidently establish the identity, purity, and impurity profile of this critical intermediate.

Physicochemical Properties and Potential Impurities

A robust analytical strategy begins with an understanding of the analyte's properties and the potential impurities that may arise during its synthesis.

Core Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₁₉N₃O₃ |

| Molecular Weight | 277.32 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Key Structural Features | Cbz-protected amine, piperidine ring, hydrazide group |

Anticipating Potential Impurities

A common synthetic route involves the reaction of a piperidine precursor, such as Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate[1], with hydrazine. This pathway informs the likely process-related impurities that must be targeted for detection and quantification.

Caption: Plausible impurity formation pathways during synthesis.

-

Impurity A (Unreacted Starting Material): Residual Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate.

-

Impurity B (Dimerization): Formed by the reaction of two molecules of the acid chloride precursor with one molecule of hydrazine.

-

Impurity C (Hydrolysis): Hydrolysis of the acid chloride precursor to form Benzyl 4-carboxypiperidine-1-carboxylate.

-

Impurity D (Residual Solvents): Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate).

An Orthogonal Analytical Purity Workflow

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on an orthogonal approach, where different methods provide complementary information based on distinct chemical and physical principles.

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of purity analysis, enabling the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining purity and profiling related substances due to its high resolution and sensitivity. The presence of the benzyl group provides a strong chromophore for UV detection.

Causality Behind Method Design:

-

Column: A reversed-phase C18 column is the logical choice. Its nonpolar stationary phase effectively retains the moderately polar analyte through hydrophobic interactions with the benzyl and piperidine moieties, allowing for separation from more polar or nonpolar impurities.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed to ensure the elution of compounds with a wide range of polarities.[2] The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) can improve peak shape for the basic piperidine nitrogen, although care must be taken as piperidine derivatives can sometimes show peak splitting.[3]

-

Detector: A UV detector set at approximately 214 nm and 254 nm is ideal. 254 nm corresponds to the absorbance of the benzene ring, while 214 nm allows for the detection of other potential impurities that may lack the aromatic chromophore.[2]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.[4]

-

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm (or equivalent).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: 254 nm.

-

Gradient Program:

Time (min) % B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

-

Data Analysis: Purity is calculated using the area percent method. All peaks are integrated, and the area of the main peak is expressed as a percentage of the total area of all peaks.

Trustworthiness through Validation: The method must be validated according to ICH guidelines, with key parameters summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Peak purity analysis, no interference |

| Linearity | R² > 0.999 for analyte |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (RSD) | ≤ 2.0% |

| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the main peak and for the structural elucidation of unknown impurities detected during HPLC analysis.[2] The mass-to-charge ratio (m/z) provides unambiguous confirmation of the molecular weight.

Protocol Note: The HPLC method described above is directly compatible with ESI-MS detection. In positive ion mode (ESI+), the expected [M+H]⁺ ion for the parent compound would be at m/z 278.3.

Gas Chromatography (GC) for Residual Solvents

While the target compound itself is not suitable for GC due to its low volatility, headspace GC with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents from the synthesis and purification process.[5]

Experimental Protocol: Headspace GC

-

Instrumentation: GC system with a headspace autosampler and FID.

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial.

-

GC Conditions:

-

Analysis: The retention times of detected peaks are compared to those of known solvent standards for identification and quantification.

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques are essential for verifying the chemical structure of the compound, ensuring that the main peak observed in the chromatogram is indeed the correct molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.[6][7]

Expertise & Interpretation:

-

¹H NMR: The spectrum will provide a wealth of information. Key expected signals include:

-

Aromatic protons of the benzyl group (~7.3 ppm).

-

A singlet for the benzylic CH₂ group (~5.1 ppm).

-

Multiplets for the piperidine ring protons.

-

Signals corresponding to the N-H protons of the hydrazide group, which may be broad and exchangeable with D₂O.

-

-

¹³C NMR: This spectrum confirms the carbon framework. Expected signals include:

-

Carbonyl carbons for the carbamate and hydrazide groups (~155-175 ppm).

-

Aromatic carbons (~127-136 ppm).

-

Benzylic CH₂ carbon (~67 ppm).

-

Aliphatic carbons of the piperidine ring.

-

Protocol Note: A high-resolution NMR spectrometer (400 MHz or higher) should be used.[8] The sample is dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.[6]

Elemental Analysis

Combustion analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values must align with the theoretical values calculated from the empirical formula (C₁₄H₁₉N₃O₃), typically within ±0.4%.[6] This provides fundamental confirmation of the compound's composition.

| Element | Theoretical % |

| Carbon | 60.63% |

| Hydrogen | 6.91% |

| Nitrogen | 15.15% |

Conclusion: A Synthesis of Data for Confident Purity Assignment

The purity assessment of this compound is a multi-faceted task that demands a rigorous, orthogonal analytical strategy. A high-purity assignment is only credible when chromatographic data (HPLC), spectroscopic identity confirmation (NMR, MS), and other specific tests (GC for solvents, Karl Fischer for water, Elemental Analysis for composition) are all in agreement. By understanding the "why" behind each technique and integrating the data logically, researchers and drug development professionals can establish a self-validating system that ensures the quality and integrity of this vital chemical intermediate, thereby building a solid foundation for successful pharmaceutical development.

References

- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi

- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv

- Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015).

- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)

- Benzyl 4-(chlorocarbonyl)

- Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.

- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

- Benzyl 4-hydrazinylpiperidine-1-carboxyl

- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv

Sources

- 1. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 6. iris.unica.it [iris.unica.it]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Piperidine Moiety: A Privileged Scaffold in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent structural feature in a vast array of natural products and synthetic pharmaceuticals.[1][5] Its prevalence can be attributed to several key factors:

-

Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity.[3]

-

Favorable Pharmacokinetic Profile: The incorporation of a piperidine moiety can enhance a molecule's metabolic stability and membrane permeability, contributing to improved oral bioavailability.

-

Three-Dimensional Conformation: The chair-like conformation of the piperidine ring provides a rigid scaffold that can effectively present substituents for optimal interaction with biological targets.

The subject of this guide, Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, integrates this privileged scaffold with a hydrazinecarbonyl functional group, a versatile synthon for the construction of more complex molecular architectures, and a benzyl carbamate protecting group, which modulates the compound's overall lipophilicity.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure, is a fundamental property that profoundly influences a drug candidate's developability.[3][5] Poor solubility can lead to a cascade of challenges, including:

-

Inadequate Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility can result in incomplete dissolution and, consequently, poor and variable bioavailability.[3]

-

Difficulties in Formulation: Developing suitable dosage forms for poorly soluble compounds is a significant challenge. It may necessitate the use of complex and costly formulation strategies.

-

Inaccurate Biological Screening: In early-stage drug discovery, the precipitation of test compounds in assay media can lead to erroneous and misleading results.

Therefore, a thorough understanding of a compound's solubility profile in a range of solvents is essential for making informed decisions throughout the drug discovery and development process.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.

-

Polar Solvents: Solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are polar and capable of forming hydrogen bonds. They are generally effective at dissolving polar compounds that also possess hydrogen bond donors and acceptors. The hydrazinecarbonyl group in this compound, with its N-H and C=O functionalities, can participate in hydrogen bonding, suggesting potential solubility in these solvents.

-

Nonpolar Solvents: Solvents like dichloromethane (DCM) are less polar and primarily interact with solutes through van der Waals forces. The benzyl and piperidine ring systems contribute to the lipophilicity of the molecule, which may confer solubility in such solvents.

The overall solubility of this compound in a given solvent will be determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Experimental Determination of Solubility: A Standard Operating Procedure

The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane) of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature incubator set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically adequate. The solution should appear as a slurry with undissolved solid remaining.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining particulate matter.

-

-

Analysis by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Experimental Data |

| Dichloromethane (DCM) | 25 | Experimental Data | Experimental Data |

| Other Solvents | 25 | Experimental Data | Experimental Data |

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its successful application in drug discovery and development. While pre-existing data is limited, the experimental protocol detailed in this guide provides a robust framework for researchers to generate high-quality, reliable solubility data. This information will enable the rational selection of solvents for synthesis, purification, and formulation, ultimately facilitating the advancement of promising new chemical entities.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Güller, R., Binggeli, A., Breu, V., Bur, D., Fischli, W., Hirth, G., ... & Märki, H. P. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & medicinal chemistry letters, 9(10), 1403-1408. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural product reports, 17(5), 435-446. [Link]

-

Kardooni, R., & Zare, M. (2020). Piperidine-Based Drug Discovery. ResearchGate. [Link]

Sources

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate as a building block in medicinal chemistry

An In-Depth Technical Guide on a Versatile Building Block in Medicinal Chemistry

Abstract

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate stands as a pivotal building block for medicinal chemists, skillfully bridging the robust, conformationally defined piperidine scaffold with the versatile reactivity of a hydrazide functional group. The carbobenzyloxy (Cbz) protecting group offers stability and well-established deprotection strategies, while the piperidine core is a privileged structure known to enhance pharmacokinetic properties. This guide provides an in-depth analysis of the synthesis, core reactivity, and strategic application of this compound. We will explore its use in constructing high-value heterocyclic systems, such as pyrazoles and 1,2,4-triazoles, which are prevalent in modern pharmacophores. Detailed, field-proven experimental protocols are provided to illustrate its practical utility, offering researchers a reliable roadmap for leveraging this reagent in complex drug discovery campaigns.

The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in approved pharmaceuticals and natural products.[1] Its prevalence is not coincidental; the six-membered ring provides a three-dimensional structure that can effectively orient substituents to engage with biological targets.[1] Furthermore, the piperidine nitrogen can serve as a basic handle to improve aqueous solubility and can be functionalized to modulate a compound's physicochemical profile. Incorporating this scaffold is a well-established strategy for improving drug-like properties, including metabolic stability, membrane permeability, and oral bioavailability.

This compound leverages this privileged scaffold. The Cbz-protected nitrogen at the 1-position renders the ring non-basic and directs further chemistry to the hydrazide moiety. The 4-substitution pattern avoids the creation of chiral centers on the ring, simplifying characterization and downstream processing.

Physicochemical & Structural Overview

This building block is a stable, crystalline solid at room temperature, making it easy to handle and store. Its key structural features—the protected amine, the rigid piperidine linker, and the nucleophilic hydrazide—each play a critical role in its function as a molecular scaffold.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 189969-82-2 |

| Molecular Formula | C₁₄H₁₉N₃O₃ |

| Molecular Weight | 277.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMF, DMSO; sparingly soluble in water |

The hydrazide functional group is the molecule's reactive center. It contains two nitrogen atoms with distinct electronic properties: the acylated nitrogen is less nucleophilic, while the terminal -NH₂ nitrogen is a potent nucleophile, primed to react with a variety of electrophiles. This differential reactivity is the cornerstone of its utility in constructing more complex heterocyclic systems.

Synthesis of the Building Block

The most direct and reliable synthesis of the title compound begins with the commercially available ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate. The transformation is a straightforward nucleophilic acyl substitution where hydrazine hydrate displaces the ethoxy group of the ester to form the more stable hydrazide.

Diagram of Synthesis

Caption: Synthetic route to the title compound.

Detailed Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate (1.0 eq).

-

Reagent Addition: Add absolute ethanol (EtOH) to create a ~0.5 M solution. To this stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Causality Note: A significant excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products. Ethanol is an excellent solvent for both the starting material and the reagent and is easily removed post-reaction.

-

-

Reaction: Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.

-

Precipitation & Isolation: Add cold deionized water to the concentrated residue. The product will precipitate as a white solid. Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether to remove residual impurities and aid in drying.

-

Drying: Dry the resulting white solid under high vacuum to a constant weight. The product is typically of high purity (>95%) and can often be used without further purification.

Core Reactivity & Applications in Heterocyclic Synthesis

The primary utility of this building block is its role as a synthon for five-membered nitrogen-containing heterocycles. The terminal -NH₂ group acts as a potent binucleophile, enabling cyclization reactions with appropriate dielectrophilic partners.

4.1 Synthesis of N-Substituted Pyrazoles

The Knorr pyrazole synthesis and related methods are classic, robust reactions for forming the pyrazole ring system.[2] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and dehydration.[3][4]

Caption: Workflow for pyrazole synthesis.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (~0.4 M).

-

Reagent Addition: Add acetylacetone (a 1,3-diketone, 1.1 eq) to the solution.

-

Causality Note: Acetic acid serves as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of the diketone, activating it for nucleophilic attack, and facilitates the subsequent dehydration step. A slight excess of the diketone ensures complete consumption of the hydrazide starting material.

-

-

Reaction: Heat the mixture to 100 °C and stir for 3 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Neutralization & Extraction: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will often precipitate or can be extracted with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

4.2 Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole moiety is another critical pharmacophore known for its metabolic stability and ability to act as a hydrogen bond acceptor.[5][6] Hydrazides can be converted into 1,2,4-triazoles through various methods, including reaction with activated amides followed by cyclodehydration.[7][8]

Caption: Workflow for 1,2,4-triazole synthesis.

-

Amide Activation: In a microwave-safe vial under an inert atmosphere (N₂ or Ar), dissolve a secondary amide (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add 2-fluoropyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.1 eq). Stir for 15 minutes at 0 °C.

-

Causality Note: Triflic anhydride is a powerful activating agent that converts the amide into a highly electrophilic intermediate. 2-fluoropyridine is a non-nucleophilic base used to scavenge the triflic acid byproduct.

-

-

Hydrazide Addition: Add a solution of this compound (1.0 eq) in DCM to the activated amide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cyclodehydration: Seal the vial and heat the mixture in a microwave reactor to 140 °C for 1-2 hours.[7]

-

Causality Note: Microwave irradiation provides rapid and uniform heating, which dramatically accelerates the final cyclodehydration step, often leading to cleaner reactions and higher yields compared to conventional heating.

-

-

Work-up & Purification: After cooling, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

4.3 Synthesis of Bioactive Hydrazones

The simplest reaction of the building block is its condensation with an aldehyde or ketone to form a hydrazone.[9] Hydrazones themselves are a class of compounds with a wide range of biological activities, including antimicrobial and anticholinesterase properties.[10][11] They also serve as key intermediates for further transformations.

This reaction is typically performed in an alcohol solvent with a catalytic amount of acid (e.g., acetic acid) and proceeds readily at room temperature or with gentle heating.

Case Studies in Drug Discovery

The utility of the piperidinyl-hydrazide scaffold is evident in numerous patents for therapeutic agents. For example, derivatives are commonly found in patent literature for inhibitors of kinases, proteases, and G-protein coupled receptors.

In a typical application, the piperidine ring serves as a non-planar scaffold to orient functional groups in a specific 3D arrangement. The heterocycle formed from the hydrazide (e.g., a pyrazole or triazole) often engages in critical hydrogen bonding or pi-stacking interactions within the active site of a protein target. The Cbz group can be retained or, more commonly, removed (via catalytic hydrogenation) to reveal the piperidine nitrogen, which can then be functionalized further to fine-tune the molecule's properties or introduce a key salt-bridge interaction.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. It provides a direct and reliable entry point to complex molecular architectures containing the privileged piperidine scaffold. Its robust synthesis and predictable reactivity in forming high-value heterocyclic systems like pyrazoles and triazoles make it an indispensable asset in the design of novel therapeutics. As drug discovery continues to demand molecules with greater structural complexity and optimized ADME properties, the strategic deployment of well-designed building blocks like this one will remain a cornerstone of success.

References

-

Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1118–1121. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. H. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. [Link]

-

Al-Mousawi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Mekhalfia, A., & Bakes, T. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Synthesis of pyrazoles. YouTube. (2019). [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., Mourey, L., Tønjum, T., Gündüz, M. G., & Doğan, Ş. D. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC - NIH. [Link]

-

Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Chrystal, P. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed. [Link]

-

Request PDF on ResearchGate. (2025). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, S. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Guide to the Biological Targets of Piperidine Hydrazide Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine hydrazide scaffold represents a confluence of two privileged structures in medicinal chemistry: the versatile piperidine ring and the reactive hydrazide-hydrazone moiety. This combination yields derivatives with a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery across multiple therapeutic areas. This technical guide provides an in-depth exploration of the known and potential biological targets of these compounds. We will delve into the mechanistic basis of their actions, present quantitative data on their potency, and provide detailed experimental protocols for their evaluation and for the identification of novel targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

The Piperidine Hydrazide Scaffold: A Privileged Framework in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of modern pharmaceuticals, found in drugs ranging from antipsychotics to analgesics.[1][2][3] Its synthetic tractability and ability to adopt specific conformations allow for precise orientation of functional groups to interact with biological targets.[2] The hydrazide-hydrazone moiety (-CO-NH-N=CH-) is a key pharmacophore known for its diverse biological activities, including antimicrobial, anticonvulsant, and anticancer effects, largely attributed to its ability to form stable complexes with various enzymes and receptors.[4][5][6] The fusion of these two moieties creates a synthetically accessible framework with significant potential for developing novel therapeutics.[7][8]

Key Biological Target Classes and Therapeutic Applications

Piperidine hydrazide derivatives have been demonstrated to interact with a wide array of biological targets. This section explores the most significant target classes and the corresponding therapeutic implications.

Enzyme Inhibition: A Dominant Mechanism of Action